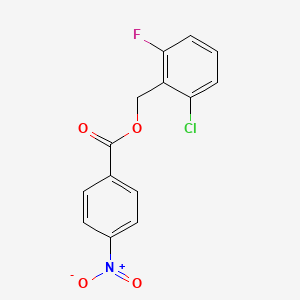![molecular formula C14H23N3O2S B4708036 N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4708036.png)
N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide
描述
N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide, commonly known as MPSS, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. MPSS is a sulfonamide derivative that has been synthesized using various methods. The compound has been found to have potent biological effects and has been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of MPSS is complex and involves multiple pathways. The compound has been found to bind to various proteins, including G protein-coupled receptors, ion channels, and transporters. The binding of MPSS to these proteins modulates their activity and leads to downstream effects. MPSS has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. The modulation of these pathways leads to changes in cellular processes, including proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MPSS has been found to have potent biological effects on various biological systems. The compound has been shown to modulate the activity of various proteins and signaling pathways, leading to changes in cellular processes. MPSS has been found to have anti-inflammatory effects and has been used as a tool for studying the role of inflammation in various diseases. The compound has also been found to have anti-cancer effects and has been studied as a potential anti-cancer agent. MPSS has also been found to have neuroprotective effects and has been studied for its potential in treating neurological disorders.
实验室实验的优点和局限性
MPSS has several advantages for use in lab experiments. The compound has potent biological effects and has been extensively studied for its mechanism of action and physiological effects. MPSS has also been found to be stable and has a long shelf-life, making it a useful tool for long-term experiments. However, MPSS also has limitations for use in lab experiments. The compound is expensive and has a complex synthesis method, making it difficult to obtain in large quantities. MPSS also has low solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for the study of MPSS. The compound has been extensively studied for its various applications in scientific research, but there is still much to learn about its mechanism of action and physiological effects. Future studies could focus on the role of MPSS in various diseases, including cancer and neurological disorders. The development of new synthesis methods for MPSS could also lead to the production of the compound in larger quantities and at a lower cost. Finally, the development of new derivatives of MPSS could lead to the discovery of new compounds with even more potent biological effects.
科学研究应用
MPSS has been extensively studied for its various applications in scientific research. The compound has been found to have potent biological effects and has been used as a tool for studying the mechanism of action of various biological systems. MPSS has been used as a ligand for studying the binding of various proteins, including G protein-coupled receptors, ion channels, and transporters. The compound has also been used as a tool for studying the role of various signaling pathways in biological systems.
属性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-16-9-11-17(12-10-16)8-7-15-20(18,19)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJUWWCSLYNNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-isopropylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707954.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4707961.png)

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4707972.png)
![2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4707980.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-chlorophenyl)-2-hydroxyacetamide](/img/structure/B4707987.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4707993.png)

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4708017.png)
![N-[3-({[(4-acetylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4708022.png)
![2-{1-[(4-benzyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-phenylacetamide](/img/structure/B4708024.png)
![2,3-dimethyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4708042.png)

![2-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4708049.png)